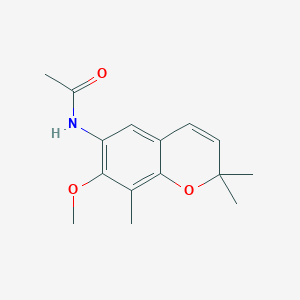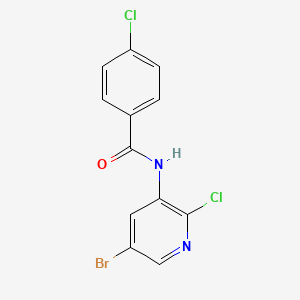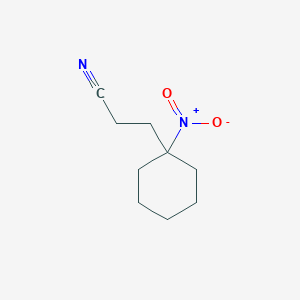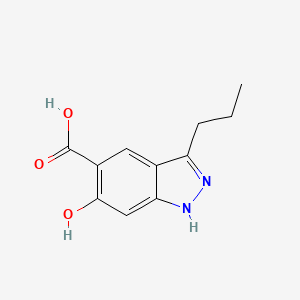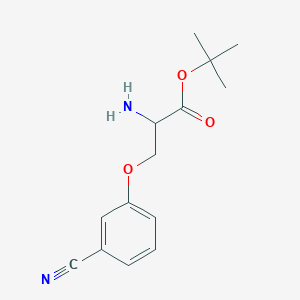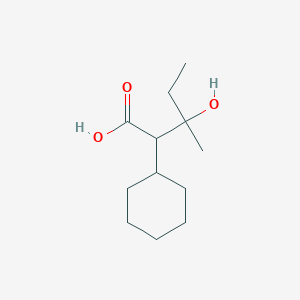![molecular formula C17H17NO5 B14009205 Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate CAS No. 16861-34-0](/img/structure/B14009205.png)
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate is an organic compound with the molecular formula C17H17NO5 It is known for its unique structure, which includes a naphthalene ring substituted with a nitroprop-1-enyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate typically involves the condensation of 4-(2-nitroprop-1-enyl)naphthalen-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthalene derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate can be compared with similar compounds such as:
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene: Similar structure but with a bromine atom instead of an ethyl ester group.
(E)-2-(2-Nitroprop-1-enyl)thiophene: Contains a thiophene ring instead of a naphthalene ring.
These compounds share similar reactivity due to the presence of the nitroprop-1-enyl group but differ in their specific applications and biological activities.
Propiedades
Número CAS |
16861-34-0 |
|---|---|
Fórmula molecular |
C17H17NO5 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13(10-12(2)18(20)21)14-6-4-5-7-15(14)16/h4-10H,3,11H2,1-2H3 |
Clave InChI |
QCWITBLXLXGWBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=C(C2=CC=CC=C21)C=C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


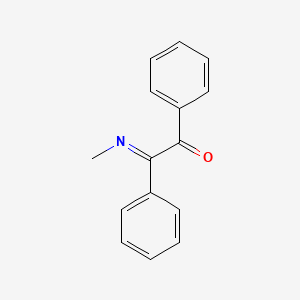

![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
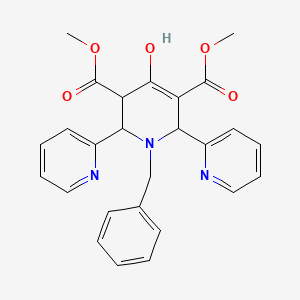
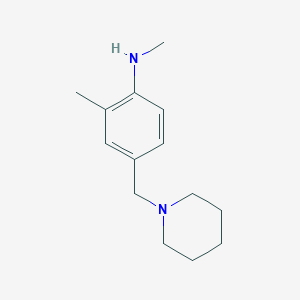

![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
